molecular formula C16H19FN2OS B7027283 N-[(2-fluoro-5-methoxyphenyl)methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine

N-[(2-fluoro-5-methoxyphenyl)methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine

Cat. No.: B7027283
M. Wt: 306.4 g/mol
InChI Key: YVNBTPKOPCXHDB-UHFFFAOYSA-N
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Description

N-[(2-fluoro-5-methoxyphenyl)methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine is a complex organic compound that features a combination of fluorinated aromatic, methoxy, thiazole, and cyclopentane moieties

Properties

IUPAC Name

N-[(2-fluoro-5-methoxyphenyl)methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2OS/c1-20-13-4-5-14(17)12(10-13)11-19-16(6-2-3-7-16)15-18-8-9-21-15/h4-5,8-10,19H,2-3,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNBTPKOPCXHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CNC2(CCCC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluoro-5-methoxyphenyl)methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the cyclopentane moiety and the fluorinated aromatic group. The final step involves the formation of the amine linkage.

    Thiazole Ring Formation: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Cyclopentane Introduction: The cyclopentane ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,5-diketone.

    Fluorinated Aromatic Group: The fluorinated aromatic group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a methoxybenzyl precursor.

    Amine Linkage Formation: The final step involves the formation of the amine linkage through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluoro-5-methoxyphenyl)methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, particularly at the thiazole ring.

    Reduction: Reduction reactions can target the aromatic ring or the thiazole ring, leading to the formation of dihydro derivatives.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the compound’s structural complexity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are used for substitution reactions.

    Cyclization: Cyclization reactions often require acidic or basic catalysts, such as sulfuric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2-fluoro-5-methoxyphenyl)methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-[(2-fluoro-5-methoxyphenyl)methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-fluoro-5-methoxyphenyl)methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine shares structural similarities with other thiazole-containing compounds, such as thiazole-based antibiotics and antifungal agents.
  • Fluorinated Aromatic Compounds: It is also similar to other fluorinated aromatic compounds used in medicinal chemistry for their enhanced biological activity and metabolic stability.

Uniqueness

    Structural Complexity: The combination of a fluorinated aromatic group, a thiazole ring, and a cyclopentane moiety makes this compound unique in terms of its structural complexity and potential for diverse chemical reactivity.

    Biological Activity: The presence of the fluorine atom and the thiazole ring enhances its potential biological activity, making it a promising candidate for drug development and other applications.

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